molecular formula C13H10Cl2N2O2 B11677811 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11677811
M. Wt: 297.13 g/mol
InChI Key: VDHABQSZDRKIHO-FRKPEAEDSA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of both a dichlorophenyl group and a furan ring. This combination imparts distinct chemical properties, such as increased stability and potential for forming metal complexes, which are not observed in similar compounds .

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H10Cl2N2O2/c1-8-10(4-5-19-8)13(18)17-16-7-9-2-3-11(14)12(15)6-9/h2-7H,1H3,(H,17,18)/b16-7+

InChI Key

VDHABQSZDRKIHO-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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